MFCD18323482

Description

However, the methodologies and parameters for comparing structurally or functionally analogous compounds are well-documented across the referenced sources. This article synthesizes these approaches to outline a framework for evaluating MFCD18323482 against similar compounds, leveraging data from the provided evidence to highlight critical comparison metrics such as molecular properties, pharmacological behavior, synthesis routes, and similarity scores .

Properties

IUPAC Name |

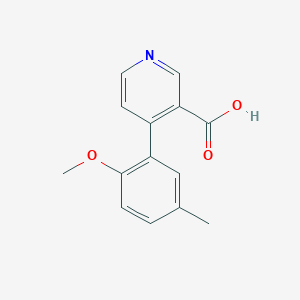

4-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMYHWNHCXCMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692546 | |

| Record name | 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-40-0 | |

| Record name | 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18323482” involves specific synthetic routes and reaction conditions. One common method includes the use of reactive crystallization, which provides a low-temperature route with a short preparation time and inexpensive materials . The key factors controlling the product’s phase include temperature, concentration of ammonium chloride in the base solution, and the molar ratio of ammonium hydroxide to lanthanum ions added per minute into the base solution .

Industrial Production Methods: For industrial production, the reactive crystallization method is preferred due to its efficiency and cost-effectiveness. This method allows for the large-scale production of “this compound” with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: “MFCD18323482” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include various derivatives of “this compound” that have unique properties and applications in scientific research and industry.

Scientific Research Applications

“MFCD18323482” has a wide range of scientific research applications It is used in chemistry for the synthesis of complex molecules and in biology for studying cellular processesAdditionally, it is used in industry for the production of high-performance materials and catalysts .

Mechanism of Action

The mechanism of action of “MFCD18323482” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses that are essential for its applications in different fields .

Comparison with Similar Compounds

The following sections detail key parameters for comparative analysis, supported by examples from the evidence.

Molecular and Physicochemical Properties

Molecular weight, solubility, and partition coefficients (LogP) are critical for assessing bioavailability and reactivity. For instance:

Key Findings :

- Higher TPSA (Topological Polar Surface Area) correlates with reduced blood-brain barrier (BBB) penetration, as seen in CAS 1046861-20-4 (TPSA = 40.46 Ų), which exhibits BBB permeability .

- Solubility varies significantly; CAS 1761-61-1 demonstrates higher solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL) .

Key Findings :

- The absence of PAINS (Pan-Assay Interference Compounds) alerts in both compounds suggests low false-positive activity in biochemical assays .

Key Findings :

- Catalytic hydrogenation (e.g., Pd/C in CAS 102562-86-7) achieves high yields under mild conditions .

- Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is a common reductant but may require optimization for scalability .

Structural Similarity and Analogues

Similarity scores (e.g., Tanimoto coefficients) quantify structural overlap. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.